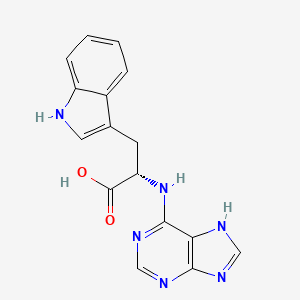

N-9H-purin-6-yl-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-9H-purin-6-yl-L-tryptophan is a compound with the molecular formula C16H14N6O2 and a molecular weight of 322.33 g/mol . It is a conjugate of purine and tryptophan, two biologically significant molecules. Purine is a fundamental component of nucleic acids, while tryptophan is an essential amino acid involved in various metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form various products.

Reduction: The purine ring can be reduced under specific conditions.

Substitution: The amino group on the purine ring can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetaldehyde or indole-3-acetic acid .

Aplicaciones Científicas De Investigación

Chemistry

N-9H-purin-6-yl-L-tryptophan serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reference standard in analytical chemistry, enabling accurate measurements and comparisons in experimental setups .

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins. It acts as a probe to investigate protein-ligand interactions and metabolic pathways, providing insights into biological processes at the molecular level .

Case Study: Enzyme Interaction

A study demonstrated that this compound could bind to nucleotide-binding sites on enzymes, influencing their activity. This interaction was examined using various assays to measure enzyme kinetics and substrate specificity, revealing potential regulatory roles in metabolic pathways .

Medicine

The compound has shown promise in therapeutic applications, particularly as an antimicrobial and antitumor agent. Research indicates moderate efficacy against Mycobacterium tuberculosis and other pathogenic organisms .

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism was linked to its ability to disrupt cellular processes by binding to specific targets within microbial cells .

Industry

In pharmaceutical testing, this compound is employed as a high-quality reference standard for drug development and quality control processes. Its unique properties make it suitable for developing new materials and pharmaceuticals that require precise chemical characterization.

Mecanismo De Acción

The mechanism of action of N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, while the tryptophan moiety can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of the target protein, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-9H-purin-6-yl-L-alanine: Similar structure but with alanine instead of tryptophan.

N-9H-purin-6-yl-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.

Uniqueness

N-9H-purin-6-yl-L-tryptophan is unique due to the presence of both purine and tryptophan moieties, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

N-9H-purin-6-yl-L-tryptophan is a compound that combines the purine structure with the amino acid tryptophan, offering a unique profile for biological activity. This article explores its synthesis, mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Synthesis and Preparation

The synthesis of this compound typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile. This reaction can be optimized for yield and purity through controlled conditions and purification techniques such as crystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Binding to Enzymes : The purine moiety can bind to nucleotide-binding sites on enzymes, while the tryptophan moiety interacts with hydrophobic pockets in proteins. This dual interaction modulates enzyme activity, influencing various biological processes.

- Influence on Biological Pathways : The compound's ability to affect protein-ligand interactions makes it a valuable probe in studying enzyme mechanisms and metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest moderate activity against pathogens such as Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.

- Antitumor Properties : The compound has been explored for its antitumor effects, particularly in glioma models. Its mechanism may involve inducing apoptosis in cancer cells through modulation of apoptotic pathways .

- Role in Cancer Therapy : this compound may enhance the efficacy of existing cancer therapies when used in combination with other agents, such as anti-CD73 antibodies, which are involved in immune modulation in cancer treatment .

Comparative Analysis

This compound can be compared to other purine derivatives and amino acid conjugates:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-9H-purin-6-yl-L-alanine | Purine + Alanine | Antitumor activity, less versatile |

| N-9H-purin-6-yl-L-phenylalanine | Purine + Phenylalanine | Similar binding properties, varied effects |

| 6-Mercaptopurine derivatives | Purine-based | Strong antitumor and immunosuppressive properties |

This compound stands out due to its unique combination of purine and tryptophan, allowing for diverse interactions with biological targets, which enhances its potential applications in research and medicine.

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound can induce apoptosis in glioma cell lines by activating both intrinsic and extrinsic apoptotic pathways. In one study, treatment led to significant increases in cleaved caspase levels, indicating active apoptosis .

- Combination Therapies : A study exploring the use of this compound alongside anti-CD73 antibodies showed improved outcomes in tumor models by enhancing immune response against cancer cells .

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAZDIDTEUPDLX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.